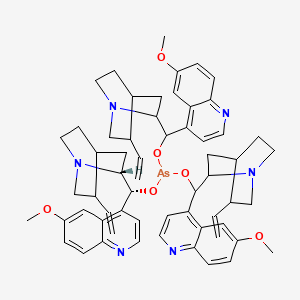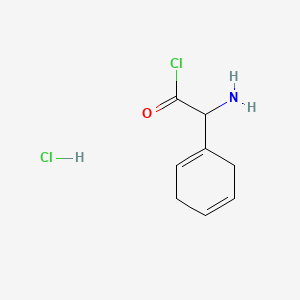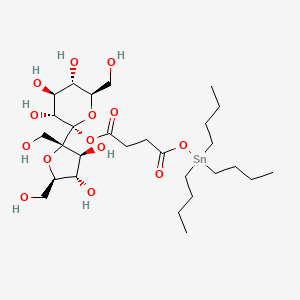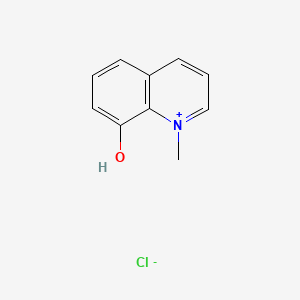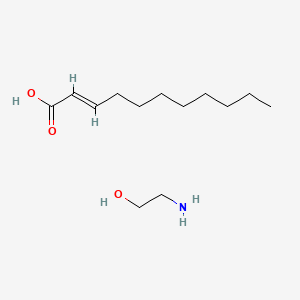
Einecs 299-424-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 299-424-9, also known as undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), typically involves the reaction of undecenoic acid with 2,2’-iminodiethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the precise control of reaction parameters to ensure consistent quality and high yield. The industrial production methods may also include purification steps to remove any impurities and achieve the desired specifications for the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use in topical formulations for skin conditions.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of undecenoic acid, compound with 2,2’-iminodiethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Cell Membranes: Altering the permeability and function of cell membranes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecenoic Acid: A related compound with similar properties and applications.
2,2’-Iminodiethanol: Another related compound used in various industrial and research applications.
Uniqueness
Undecenoic acid, compound with 2,2’-iminodiethanol (1:1), is unique due to its specific combination of undecenoic acid and 2,2’-iminodiethanol, which imparts distinct properties and applications. The compound’s unique structure allows it to be used in a wide range of applications, from organic synthesis to industrial production.
Propriétés
Numéro CAS |
93882-27-0 |
|---|---|
Formule moléculaire |
C13H27NO3 |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
2-aminoethanol;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11(12)13;3-1-2-4/h9-10H,2-8H2,1H3,(H,12,13);4H,1-3H2/b10-9+; |
Clé InChI |
AAEOLAIMTWFREY-RRABGKBLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)O.C(CO)N |
SMILES canonique |
CCCCCCCCC=CC(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


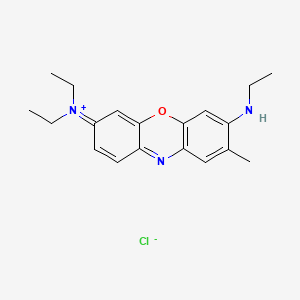
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
